Verbutin

Beschreibung

Historical Context and Discovery within Synergist Chemistry

Verbutin, also referred to by its experimental codes MB-599 and MI-18, emerged from extensive research into the structure-activity relationships of aryl alkynyl synergists herts.ac.ukjst.go.jpnih.gov. The compound was formally introduced in 1996 herts.ac.uk. Its discovery was part of a systematic study aimed at identifying potent synergists that could augment the effectiveness of various insecticides nih.gov. This research focused on compounds with a general formula of Ar-Q-R, where 'Q' represents a bridging structure, and 'R' denotes an alkynyl chain nih.gov.

During these investigations, a key finding indicated that the most potent compounds featured an aromatic ring connected to an alkynyl chain via a three-atom bridge, forming a linear side-chain of six atoms nih.gov. This compound (MB-599) was synthesized as one of several highly potent compounds that fit this structural criterion nih.gov. Its development specifically targeted its role as a selective insecticide synergist for crop protection applications nih.gov. A notable commercial outcome of this research was the launch of a product containing a 1:1 mixture of this compound and beta-cypermethrin in Hungary in 2002, underscoring its successful transition from research to practical application nih.gov.

Significance as a Research Compound in Pest Management Science

The high potential of this compound at practical insecticide-to-synergist ratios offers a strategic advantage in reducing the total quantity of insect-control chemicals required for effective pest management nih.gov. Furthermore, its utility as an additive in new formulations of existing insecticides is highly beneficial for resistance management strategies nih.gov. This characteristic provides a valuable tool for sustaining the efficacy of a broad spectrum of insecticides, particularly in scenarios where pests have developed resistance to conventional treatments nih.gov.

Detailed research findings highlight this compound's synergistic capabilities:

Table 1: Comparative Synergism Ratios of this compound and Piperonyl Butoxide (PBO) Against Rhipicephalus (Boophilus) microplus Larvae researchgate.net

| Synergist | Insecticide | Synergism Ratio (SR) Range (this compound) | Synergism Ratio (SR) Range (PBO) | Notes |

| This compound | Coumaphos | 1.5 - 6.0 | 0.9 - 1.6 | This compound was more potent than PBO in synergizing coumaphos toxicity to resistant tick larvae. |

| This compound | Amitraz | 1.8 - 15 | 0.9 - 2.5 | This compound was more potent than PBO in synergizing amitraz in resistant tick strains. |

| This compound | Permethrin | 2.1 - 3.6 | 2.1 - 4.4 | Both synergists significantly increased permethrin toxicity; no significant difference observed between this compound and PBO. |

In studies evaluating synergists against the housefly (Musca domestica L.), this compound (MB-599) and its derivatives, alongside those of piperonyl butoxide (PBO), were investigated for their synergistic effects with carbofuran and permethrin acs.org. Research indicated that the majority of this compound and PBO derivatives exhibited significantly greater potency as synergists for carbofuran compared to permethrin acs.org.

The consistent demonstration of this compound's ability to enhance insecticide performance and its potential role in mitigating insecticide resistance underscore its continued relevance as a research compound in advancing pest management strategies nih.govresearchgate.net.

Eigenschaften

CAS-Nummer |

185676-84-0 |

|---|---|

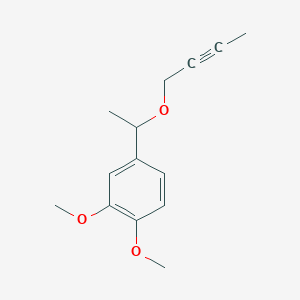

Molekularformel |

C14H18O3 |

Molekulargewicht |

234.29 g/mol |

IUPAC-Name |

4-(1-but-2-ynoxyethyl)-1,2-dimethoxybenzene |

InChI |

InChI=1S/C14H18O3/c1-5-6-9-17-11(2)12-7-8-13(15-3)14(10-12)16-4/h7-8,10-11H,9H2,1-4H3 |

InChI-Schlüssel |

LABQLTFAPITERI-UHFFFAOYSA-N |

SMILES |

CC#CCOC(C)C1=CC(=C(C=C1)OC)OC |

Kanonische SMILES |

CC#CCOC(C)C1=CC(=C(C=C1)OC)OC |

Löslichkeit |

4.27e-06 M |

Synonyme |

Benzene, 4-1-(2-butynyloxy)ethyl-1,2-dimethoxy- |

Herkunft des Produkts |

United States |

Structure-activity Relationship Sar Studies of Verbutin and Its Derivatives

Identification and Characterization of Synergophore Groups

A key focus of SAR studies on Verbutin and its derivatives has been the identification of specific chemical moieties responsible for its synergistic activity, often referred to as synergophore groups. Investigations have revealed that the improved synergistic activity of certain compounds, including this compound, is strongly associated with the presence of a 2-butynyloxymethyl side-chain. nih.govacs.org This particular side-chain is considered a characteristic synergophore group, indicating its critical role in mediating the synergistic effect. nih.govacs.org

Correlations between Chemical Structure and Synergistic Potency

Systematic studies have elucidated specific correlations between the chemical structure of aryl alkynyl synergists, including this compound, and their synergistic potency. Researchers have examined various structural elements, such as the length of the R-alkynyl chain, the nature of the bridging structure (Q), and the substitution patterns on the aromatic ring, within the general formula Ar-Q-R. nih.gov

Impact of Molecular Modifications on Biological Activity Profiles

Molecular modifications to the core structure of synergistic compounds have a profound impact on their biological activity profiles. For instance, studies involving methylenedioxyphenyl (MDP) polyether compounds, which are structurally related to some synergists, demonstrated that the cleavage of their methylenedioxy ring led to a complete loss of synergistic activity with both carbofuran and permethrin. nih.govacs.org

However, the synergistic activity could be restored or even improved by incorporating an alkynyl ether moiety into the modified molecule. nih.govacs.org This finding underscores the importance of the alkynyl ether group in conferring or enhancing synergistic properties, highlighting a critical structural requirement for effective biological activity in these compounds.

Comparative SAR Analyses with Related Synergistic Compounds

Comparative SAR analyses have been conducted to evaluate the synergistic potential of this compound (MB-599) against established synergists like Piperonyl Butoxide (PBO). These studies typically involve testing the compounds in combination with various insecticides against target pests, such as the housefly (Musca domestica L.). nih.govnih.gov

Research findings indicate that this compound exhibits significantly higher synergistic activity with certain insecticides compared to PBO. For example, when evaluated as a synergist for carbofuran, this compound demonstrated a considerably higher synergist ratio (SR) of 37.8, whereas PBO showed an SR of 6.4. nih.govacs.org This suggests that this compound is substantially more potent than PBO in enhancing carbofuran's efficacy. nih.govacs.org

However, the synergistic activity can vary depending on the insecticide. For permethrin, there was no significant difference observed between the synergistic activities of this compound (SR = 4.6) and PBO (SR = 4). nih.govacs.org These comparative data highlight the selective nature of synergistic effects and the superior performance of this compound as a synergist for specific insecticide classes.

The following table summarizes the comparative synergistic potency of this compound and Piperonyl Butoxide with different insecticides:

Table 1: Comparative Synergistic Potency of this compound and Piperonyl Butoxide

| Synergist Compound | Insecticide | Synergist Ratio (SR) against Musca domestica L. |

| This compound (MB-599) | Carbofuran | 37.8 nih.govacs.org |

| Piperonyl Butoxide | Carbofuran | 6.4 nih.govacs.org |

| This compound (MB-599) | Permethrin | 4.6 nih.govacs.org |

| Piperonyl Butoxide | Permethrin | 4.0 nih.govacs.org |

Molecular Mechanism of Action and Biological Targets

Inhibition of Metabolic Detoxification Enzymes

Verbutin functions by interfering with the enzymatic systems responsible for detoxifying xenobiotics, including pesticides, in various organisms. wikipedia.org This interference leads to an accumulation of the active pesticidal compounds, allowing them to exert their effects more profoundly.

A key aspect of this compound's mechanism involves the inhibition of cytochrome P450 monooxygenases (P450s). wikipedia.org These enzymes are integral to the metabolic detoxification pathways in insects and other arthropods. wikipedia.orgwikipedia.org By inhibiting P450 monooxygenation, this compound effectively disarms the organism's natural defense mechanisms against chemical compounds, making them more susceptible to insecticides and acaricides. wikipedia.orgwikipedia.org Piperonyl butoxide (PBO), another well-known synergist, also operates through potent inhibition of cytochrome P450 enzymes. wikipedia.org

This compound is understood to act as a specific inhibitor of certain P450 isoforms involved in metabolic detoxification. wikipedia.org While specific isoforms like CYP6D1 are recognized as targets in insect detoxification, research indicates that this compound broadly targets P450s that mediate the breakdown of various pesticides. This selective inhibition of key detoxification enzymes contributes significantly to its synergistic capabilities. wikipedia.orgwikipedia.org

Cytochrome P450 Monooxygenase Inhibition

Biomolecular Interactions Underlying Synergistic Effects

The synergistic effects observed with this compound arise from its direct biomolecular interactions that compromise the metabolic detoxification machinery of target organisms. wikipedia.org By inhibiting the P450 enzymes, this compound ensures that the co-applied insecticidal or acaricidal compounds are not rapidly metabolized and excreted. This allows the primary active substances, such as permethrin, coumaphos, and amitraz, to remain at higher concentrations within the organism for extended periods, or to reach their intended biological targets more effectively. wikipedia.orgwikipedia.org

Detailed research findings illustrate this synergistic potentiation. For instance, studies evaluating this compound as a synergist for acaricides against larvae of Rhipicephalus (Boophilus) microplus (southern cattle tick) demonstrated its superior potency compared to PBO. wikipedia.org The synergism ratios (SRs) indicate the fold increase in toxicity of the acaricide when combined with the synergist.

Table 1: Synergism Ratios (SRs) of this compound and Piperonyl Butoxide (PBO) with Acaricides against Rhipicephalus (Boophilus) microplus Larvae wikipedia.org

| Acaricide | Synergist | Synergism Ratio (SR) Range |

| Coumaphos | This compound | 1.5 to 6.0 |

| Coumaphos | PBO | 0.9 to 1.6 |

| Amitraz | This compound | 1.8 to 15.0 |

| Amitraz | PBO | 0.9 to 2.5 |

| Permethrin | This compound | 2.1 to 3.6 |

| Permethrin | PBO | 2.1 to 4.4 |

As shown in Table 1, this compound significantly increased the toxicity of coumaphos and amitraz in resistant tick strains, often achieving higher synergism ratios than PBO. wikipedia.org For permethrin, both this compound and PBO showed comparable synergistic effects. wikipedia.org This enhancement underscores this compound's capacity to overcome metabolic resistance mechanisms, thereby extending the useful application of existing pesticides. wikipedia.orgwikipedia.org this compound has also been reported to enhance the activity of aphicides, including pirimicarb, triazamate, and imidacloprid, by 2-4 fold against various aphid species such as A. gossypii, Acyrthosiphon pisum, and R. padi. herts.ac.uk

Synergistic Efficacy and Applications in Pest Management

Synergistic Potentiation of Insecticides

Verbutin has demonstrated synergistic activity with several classes of insecticides, enhancing their effectiveness against various insect pests.

Research has shown that this compound (also referred to as MB-599) significantly enhances the activity of carbamate insecticides. In studies involving the housefly, Musca domestica L., this compound proved to be a more potent synergist for carbofuran than piperonyl butoxide (PBO), a conventional synergist. This compound exhibited a synergist ratio (SR) of 37.8 when combined with carbofuran, notably higher than PBO's SR of 6.4 researchgate.net. This suggests this compound's superior ability to overcome detoxification mechanisms that typically reduce carbofuran's efficacy.

Table 1: Synergistic Activity of this compound with Carbofuran against Musca domestica L.

| Synergist | Insecticide | Synergist Ratio (SR) | Target Pest | Citation |

| This compound | Carbofuran | 37.8 | Musca domestica L. | researchgate.net |

| PBO | Carbofuran | 6.4 | Musca domestica L. | researchgate.net |

This compound has also been evaluated for its synergistic effects with pyrethroid insecticides, such as permethrin. Studies on Rhipicephalus (Boophilus) microplus tick larvae, including both susceptible and resistant strains, revealed that this compound significantly increased permethrin toxicity researchgate.net, resource.org. While both this compound and PBO enhanced permethrin's effect, there was no significant difference observed between the two synergists in this context researchgate.net, resource.org. Synergism ratios for permethrin ranged from 2.1 to 3.6 for this compound and 2.1 to 4.4 for PBO researchgate.net, resource.org. Formulations incorporating this compound alongside pyrethroids are also noted for their insecticidal activity google.com.

Table 2: Synergistic Activity of this compound with Permethrin against Rhipicephalus (Boophilus) microplus Larvae

| Synergist | Insecticide | Synergism Ratio (SR) Range | Target Pest | Citation |

| This compound | Permethrin | 2.1 – 3.6 | Rhipicephalus (Boophilus) microplus | researchgate.net, resource.org |

| PBO | Permethrin | 2.1 – 4.4 | Rhipicephalus (Boophilus) microplus | researchgate.net, resource.org |

This compound, as a synergist containing an alkynyl side-chain, has demonstrated significant potentiation of neonicotinoid insecticides. Notably, it has shown high levels of synergism with imidacloprid. In studies, this compound was observed to provide up to 290-fold synergism of imidacloprid against imidacloprid-resistant Myzus persicae (green peach aphid) researchgate.net. This potentiation is attributed to this compound's effectiveness as an inhibitor of P450 activity in vitro, which helps overcome metabolic resistance mechanisms in pests researchgate.net. The use of this compound in formulations with neonicotinoids is also documented google.com.

Table 3: Synergistic Activity of this compound with Imidacloprid against Myzus persicae

| Synergist | Insecticide | Synergism Factor | Target Pest | Citation |

| This compound | Imidacloprid | Up to 290-fold | Myzus persicae (resistant strain) | researchgate.net |

Activity with Pyrethroid Insecticides (e.g., Permethrin)

Synergistic Potentiation of Acaricides

This compound's synergistic effects extend to acaricides, proving effective in enhancing their toxicity against various mite and tick species.

This compound has shown considerable efficacy as a synergist against hard ticks, particularly Rhipicephalus (Boophilus) microplus, a significant ectoparasite of cattle researchgate.net, researchgate.net, resource.org. Evaluations using the modified Food and Agricultural Organization Larval Packet Test (FAO-LPT) against both susceptible and resistant strains of R. microplus demonstrated this compound's potentiation capabilities researchgate.net, resource.org. Resistant tick strains exhibited varying levels of resistance to common acaricides, including coumaphos (2.5-8.2x), permethrin (57.9-711.7x), and amitraz (3.5-177.5x) researchgate.net, resource.org. This compound alone was found to be more toxic to tick larvae than PBO researchgate.net, resource.org.

Specifically concerning organophosphate acaricides, this compound proved to be a more potent synergist than PBO in enhancing coumaphos toxicity to resistant R. microplus larvae researchgate.net, researchgate.net, resource.org. This compound's synergism ratios (SRs) with coumaphos ranged from 1.5 to 6.0, while PBO's SRs were lower, ranging from 0.9 to 1.6 researchgate.net, researchgate.net, resource.org. This indicates this compound's strong potential to extend the useful application of coumaphos, especially in regions facing tick resistance researchgate.net. Furthermore, this compound also demonstrated greater synergism than PBO when combined with amitraz against resistant tick strains, with SRs of 1.8-15 for this compound compared to 0.9-2.5 for PBO researchgate.net, resource.org.

Table 4: Comparative Synergistic Activity of this compound and PBO with Acaricides against Resistant Rhipicephalus (Boophilus) microplus Larvae

| Acaricide | Synergist | Synergism Ratio (SR) Range | Citation |

| Coumaphos | This compound | 1.5 – 6.0 | researchgate.net, researchgate.net, resource.org |

| Coumaphos | PBO | 0.9 – 1.6 | researchgate.net, researchgate.net, resource.org |

| Amitraz | This compound | 1.8 – 15 | researchgate.net, resource.org |

| Amitraz | PBO | 0.9 – 2.5 | researchgate.net, resource.org |

| Permethrin | This compound | 2.1 – 3.6 | researchgate.net, resource.org |

| Permethrin | PBO | 2.1 – 4.4 | researchgate.net, resource.org |

Potentiation of Formamidine Acaricides (e.g., Amitraz)

This compound has been extensively evaluated for its ability to potentiate the effects of various acaricides, including formamidines such as Amitraz wikidata.orgthegoodscentscompany.comherts.ac.uk. Studies have demonstrated its capacity to enhance the toxicity of Amitraz against resistant strains of ticks, notably Rhipicephalus (Boophilus) microplus wikidata.orgthegoodscentscompany.comherts.ac.ukwikipedia.org.

Research conducted by Li et al. (2010) highlighted the potentiation effect of this compound on Amitraz, as well as on other acaricides like permethrin and coumaphos, when tested against resistant strains of R. microplus larvae wikidata.orgthegoodscentscompany.comherts.ac.uk. In these studies, this compound proved to be a more potent synergist for Amitraz than piperonyl butoxide (PBO), a conventional pesticide synergist wikidata.orgherts.ac.uk. For instance, synergism ratios (SRs) for this compound with Amitraz in resistant tick strains ranged from 1.8 to 15.0, while PBO showed SRs between 0.9 and 2.5 wikidata.orgherts.ac.uk. Similarly, for coumaphos, this compound's SRs were 1.5 to 6.0 compared to PBO's 0.9 to 1.6 wikidata.orgherts.ac.uk. Although for permethrin, both synergists showed comparable efficacy, with SRs ranging from 2.1 to 4.4 for PBO and 2.1 to 3.6 for this compound wikidata.orgherts.ac.uk.

The following table summarizes the comparative synergistic effects of this compound and Piperonyl Butoxide (PBO) with various acaricides against resistant tick strains:

| Acaricide | Synergist | Synergism Ratio (SR) Range wikidata.orgherts.ac.uk |

| Amitraz | This compound | 1.8 – 15.0 |

| Amitraz | PBO | 0.9 – 2.5 |

| Coumaphos | This compound | 1.5 – 6.0 |

| Coumaphos | PBO | 0.9 – 1.6 |

| Permethrin | This compound | 2.1 – 3.6 |

| Permethrin | PBO | 2.1 – 4.4 |

It is also noteworthy that Amitraz itself has been observed to possess insect repellent effects and can act as a pesticide synergist, enhancing the efficacy of other insecticides such as pyrethroids and neonicotinoids herts.ac.ukctdbase.org.

Role in Overcoming Pesticide Resistance

The development of pesticide resistance is a significant global challenge in pest management, often stemming from the intensive and continuous use or misuse of chemical control measures wikidoc.orgfishersci.ca. This phenomenon threatens crop production and livestock health worldwide. This compound plays a crucial role in addressing this problem by helping to overcome established resistance mechanisms in pest populations wikipedia.orgthegoodscentscompany.comherts.ac.uk. Synergists like this compound are considered vital tools for preserving the effectiveness of valuable insecticides and acaricides, thereby extending their useful lifespan in pest control programs fishersci.cawikipedia.orgfishersci.ca.

Mechanisms of Resistance Circumvention

This compound's mechanism of action in circumventing pesticide resistance is primarily attributed to its ability to inhibit metabolic detoxification pathways within the pest wikipedia.orgthegoodscentscompany.comherts.ac.uk. Metabolic resistance is the most common and challenging form of resistance, where insects and mites develop enhanced internal enzyme systems to break down or detoxify pesticide molecules more rapidly than susceptible individuals fishersci.ca.

Specifically, this compound acts as an inhibitor of certain cytochrome P450 isoforms thegoodscentscompany.comherts.ac.uk. Cytochrome P450 monooxygenases are a major class of metabolic enzymes that play a key role in the detoxification of various pesticides in arthropods herts.ac.uk. By blocking the activity of these enzymes, this compound prevents the pest from metabolizing the acaricide, thereby restoring the acaricide's toxicity and effectiveness against resistant strains wikipedia.orgherts.ac.uk. This direct inhibition of the resistance mechanism makes synergists like this compound a straightforward approach to overcoming metabolic resistance wikipedia.org.

Strategies for Resistance Management utilizing this compound

The integration of this compound into pest management strategies offers a promising avenue for sustainable control and resistance management fishersci.cawikipedia.orgfishersci.ca. Its high potential at practical insecticide-to-synergist ratios allows for a reduction in the total amount of insect-control chemicals applied, contributing to more environmentally sound practices fishersci.ca.

Key strategies for utilizing this compound in resistance management include:

Formulation of Mixtures : this compound can be incorporated as an additive to create new formulations of existing insecticides and acaricides fishersci.ca. This approach directly counteracts metabolic resistance by inhibiting detoxification enzymes, thereby restoring the susceptibility of resistant pests wikipedia.orgherts.ac.uk. For example, a product containing a 1:1 mixture of this compound and beta-cypermethrin was launched in Hungary in 2002, demonstrating its practical application fishersci.ca.

Integrated Pest Management (IPM) : Synergists like this compound fit well within the framework of Integrated Pest Management, which emphasizes combining multiple control technologies to reduce selection pressure for resistant individuals wikipedia.orgherts.ac.ukwikipedia.org. By enhancing the efficacy of existing compounds, this compound can prolong their utility and reduce the need for entirely new chemical classes, which are costly and time-consuming to develop wikidoc.org.

Rotation Strategies : While not explicitly a rotation, the use of synergized formulations can complement acaricide rotation strategies by ensuring that when a particular class of acaricide is used, its efficacy is maximized, even against resistant populations herts.ac.ukwikidoc.org. This helps to break the cycle of resistance development by preventing the rapid selection of highly resistant strains.

The judicious use of this compound in combination with formamidine acaricides and other pesticides offers a valuable tool to sustain the effectiveness of a wide range of pest control agents and mitigate the pervasive challenge of pesticide resistance.

Environmental Behavior and Ecotoxicological Characteristics

Hydrolytic Stability and Degradation Pathways

Hydrolytic stability refers to a compound's resistance to degradation through reaction with water, a process that can be influenced by environmental conditions such as pH and the presence of enzymes. mdpi.comresearchgate.net Stress testing, which involves subjecting a substance to various conditions including a wide range of pH values, is a common approach to identify likely degradation products and establish degradation pathways. nih.goveajournals.org The pH value, for instance, can significantly impact the rate of degradation. researchgate.net

While Verbutin's hydrolytic stability has been investigated, specific quantitative data, such as half-life values under varying pH conditions or detailed identification of its hydrolytic degradation products, are not explicitly available in the current literature. epa.gov

Table 1: Illustrative Hydrolytic Stability Data Parameters (this compound Data Not Explicitly Available)

| Parameter | Description | Typical Units | This compound Data (Based on available information) |

| Half-life (t½) | Time for 50% degradation via hydrolysis | Days/Hours | Not explicitly available |

| pH Dependence | Influence of pH on degradation rate | N/A | Not explicitly available |

| Degradation Products | Chemical structures of breakdown compounds | N/A | Not explicitly available |

Biodegradation Rates and Metabolite Formation

Biodegradation is the process by which microorganisms break down chemical compounds. The biodegradability of this compound (MBB-599) has been a subject of investigation. epa.gov Generally, molecules in the solution phase tend to undergo more pronounced biodegradation compared to those that are sorbed to solid matrices. stackexchange.com

This compound's known mode of action as an inhibitor of metabolic detoxification via P-450 monooxygenation suggests its interaction with biological systems, which could influence its own metabolic fate and the formation of metabolites. Current time information in Asia/Manila.piat.org.nz While there are indications that quantitative predictions of biodegradability and metabolite formation for this compound have been considered, specific biodegradation rates (e.g., half-lives in different environmental compartments like soil or water) and identified environmental metabolites are not detailed in the provided search results. epa.govunige.ch

Table 2: Illustrative Biodegradation Data Parameters (this compound Data Not Explicitly Available)

| Parameter | Description | Typical Units | This compound Data (Based on available information) |

| Aerobic Half-life | Time for 50% degradation under aerobic conditions | Days/Months | Not explicitly available |

| Anaerobic Half-life | Time for 50% degradation under anaerobic conditions | Days/Months | Not explicitly available |

| Metabolites Formed | Chemical structures of biodegradation products | N/A | Not explicitly available |

| Biodegradation Pathway | Sequence of transformation steps | N/A | Not explicitly available |

Adsorption and Desorption Characteristics in Environmental Compartments (e.g., Soil)

Adsorption and desorption are critical processes that govern the mobility and distribution of chemicals within environmental compartments, particularly in soil. stackexchange.comecetoc.org Adsorption, the binding of a substance to a solid surface, is often a controlling step in the transport of chemicals through the soil profile. stackexchange.com The extent of adsorption and desorption can be influenced by various factors, including the physicochemical properties of the chemical, the properties of the solid and liquid phases, and climatic conditions. stackexchange.com Key soil properties such as pH, organic matter content, and cation exchange capacity play a significant role in these processes. europa.eunih.govresearchgate.net

Studies on this compound have included the determination of its adsorption and desorption characteristics in soil. epa.gov However, specific quantitative data, such as organic carbon-water partition coefficients (Koc values), Freundlich or Langmuir isotherm constants, or detailed information on the reversibility and hysteresis of its adsorption, are not explicitly provided in the available information. chemsafetypro.comepa.goveajournals.orgstackexchange.comecetoc.orgeuropa.euucdavis.eduresearchtrend.netresearchgate.net

Table 3: Illustrative Adsorption and Desorption Data Parameters (this compound Data Not Explicitly Available)

| Parameter | Description | Typical Units | This compound Data (Based on available information) |

| Adsorption Coefficient (Kd) | Ratio of chemical concentration in soil to that in water at equilibrium | L/kg | Not explicitly available |

| Organic Carbon Partition (Koc) | Kd normalized to the organic carbon content of soil | L/kg | Not explicitly available |

| Freundlich Isotherm Constants | Kf (adsorption capacity) and 1/n (adsorption intensity) | Various | Not explicitly available |

| Langmuir Isotherm Constants | qm (maximum adsorption capacity) and KL (adsorption energy) | Various | Not explicitly available |

| Hysteresis Coefficient | Indication of the reversibility of the adsorption-desorption process | N/A | Not explicitly available |

| Influence of Soil Properties | Impact of pH, organic matter, clay content, etc., on adsorption/desorption | N/A | Not explicitly available |

Broader Biological Activities and Interdisciplinary Research

Investigation of Interactions with Diverse Biomolecules

Verbutin's primary known biological activity revolves around its synergistic effects, particularly in enhancing the efficacy of various insecticides and acaricides herts.ac.ukbcpcpesticidecompendium.orgjst.go.jpgoogle.com. This synergistic action is largely attributed to its proposed ability to inhibit metabolic detoxification mechanisms, specifically those mediated by cytochrome P450 (P-450) monoxygenases herts.ac.ukresearchgate.net. P-450 enzymes are crucial biomolecules involved in the metabolism of xenobiotics in many organisms, including insects researchgate.net.

Detailed research findings illustrate this compound's capacity to potentiate the toxicity of commonly used acaricides. For instance, studies have evaluated the synergistic effects of this compound on coumaphos, permethrin, and amitraz against both susceptible and resistant strains of the southern cattle tick, Rhipicephalus (Boophilus) microplus researchgate.net. In these evaluations, this compound demonstrated greater potency than piperonyl butoxide (PBO), a conventional pesticide synergist, in enhancing the toxicity of coumaphos and amitraz to resistant tick larvae researchgate.net. For coumaphos, this compound exhibited synergism ratios (SRs) ranging from 1.5 to 6.0, compared to PBO's SRs of 0.9 to 1.6 researchgate.net. Similarly, for amitraz, this compound's SRs ranged from 1.8 to 15, while PBO's were between 0.9 and 2.5 researchgate.net. Both this compound and PBO significantly increased permethrin toxicity, with SRs ranging from 2.1 to 3.6 for this compound and 2.1 to 4.4 for PBO, showing no significant difference between the two synergists in this context researchgate.net.

Beyond acaricides, this compound derivatives have also been investigated as synergists for insecticides like carbofuran and permethrin against the housefly, Musca domestica L. researchgate.net. The observed synergistic effects further support the hypothesis that this compound interacts with and modulates key biomolecular processes, such as the cytochrome P450-catalyzed oxidative metabolism, thereby enhancing the efficacy of co-applied active compounds herts.ac.ukresearchgate.net.

Presented below is a data table summarizing the synergistic effects of this compound on various acaricides against Rhipicephalus (Boophilus) microplus larvae:

| Acaricide | This compound Synergism Ratio (SR) Range researchgate.net | Piperonyl Butoxide (PBO) Synergism Ratio (SR) Range researchgate.net |

| Coumaphos | 1.5 - 6.0 | 0.9 - 1.6 |

| Amitraz | 1.8 - 15 | 0.9 - 2.5 |

| Permethrin | 2.1 - 3.6 | 2.1 - 4.4 |

Exploration of Microbiocidal Potential (e.g., Fungicidal Activity)

This compound is recognized as a component within various compositions exhibiting microbiocidal activity, particularly fungicidal properties googleapis.comgoogleapis.comepo.orggoogle.comgoogle.comgoogle.com. Its role in these formulations is primarily as a synergist, enhancing the effectiveness of other fungicidally active compounds epo.orggoogle.comgoogle.comgoogleapis.com. This synergistic effect means that the combined fungicidal activity of compositions containing this compound is often substantially greater than the sum of the activities of the individual active compounds when applied separately epo.orggoogle.com. This indicates an unforeseen, true synergistic effect rather than a mere additive supplementation of activities epo.org.

Agricultural and horticultural fungicide compositions that include this compound are designed to control a broad spectrum of phytopathogenic fungi and bacteria epo.orgoapi.int. These include, but are not limited to, pathogens responsible for diseases such as powdery mildew, downy mildew, anthracnose, gray mold, common green mold, scab, alternaria blotch, and various bacterial diseases epo.orgoapi.int. The inclusion of this compound in such formulations contributes to a more potent and effective control of unwanted microorganisms in crop protection and material preservation epo.org.

Role in Plant Defense Mechanisms and Systemic Acquired Resistance (SAR)

This compound has been identified as a "resistance inductor" in plants regulations.gov. It is mentioned in the context of contributing to systemic acquired resistance (SAR) regulations.govpowershow.com. Systemic acquired resistance is a crucial "whole-plant" immune response that develops after a localized exposure to a pathogen, providing broad-spectrum and long-lasting resistance against subsequent infections by various unrelated pathogens throughout the plant wikipedia.orgfrontiersin.orgfrontiersin.org.

SAR is analogous to the innate immune system in animals and is dependent on plant hormones such as salicylic acid (SA) wikipedia.orgfrontiersin.org. The activation of SAR involves a signaling cascade that induces an immune response not only in the locally infected tissues but also systemically in uninfected parts of the plant wikipedia.orgfrontiersin.org. While specific detailed research findings on this compound's precise molecular mechanisms within SAR are limited in the provided information, its classification as a resistance inductor suggests its potential to trigger or enhance these intrinsic plant defense pathways regulations.gov. This role positions this compound as a compound of interest in interdisciplinary research aimed at understanding and leveraging natural plant defense mechanisms for crop protection regulations.govpowershow.com.

Future Directions and Research Perspectives

Design and Synthesis of Advanced Synergistic Agents

Current research has shown that Verbutin is a potent synergist, sometimes surpassing the efficacy of conventional synergists like piperonyl butoxide (PBO) in certain resistant tick strains fishersci.se. This provides a strong foundation for exploring structural modifications that could lead to:

Increased Potency: Identifying specific molecular features that contribute to stronger cytochrome P450 inhibition or other synergistic mechanisms.

Expanded Target Range: Designing derivatives that can synergize a wider array of insecticides, including those belonging to different chemical classes, to combat emerging resistance challenges.

Improved Selectivity: Developing agents that specifically target pest detoxification pathways while minimizing impact on non-target organisms.

The systematic examination of the alkynyl chain length, the role of bridging structures, and substitutions on the aromatic ring, as previously undertaken, will continue to be crucial in this synthetic endeavor nih.gov.

Elucidation of Undiscovered Pharmacological and Biological Roles

While this compound's primary role as a pesticide synergist via P450 inhibition is well-documented, the broad involvement of cytochrome P450 enzymes in diverse biological processes suggests potential undiscovered pharmacological and biological roles for this compound beyond pest control. Future research should explore these possibilities through comprehensive in vitro and in vivo studies across various biological systems.

Potential areas of investigation include:

Modulation of Other Enzyme Systems: Investigating whether this compound interacts with or modulates other enzyme systems in insects or other organisms, potentially leading to novel biological effects.

Direct Insecticidal Activity: Although primarily a synergist, further investigation into any direct insecticidal or acaricidal activity of this compound alone, perhaps at higher concentrations or against different pest species, could reveal new applications.

Impact on Microbial Systems: Exploring its effects on microbial communities, given that some P450 enzymes are also present in microorganisms.

Such research could uncover unexpected applications or provide deeper insights into the fundamental biological interactions of this compound.

Integration of this compound in Sustainable Pest Control Paradigms

The integration of this compound into sustainable pest control paradigms represents a critical future direction, aiming to leverage its synergistic properties for more environmentally sound and effective pest management. Its ability to enhance the efficacy of existing insecticides and aid in resistance management makes it a valuable tool for reducing the total amount of active ingredients applied nih.gov.

Future research will focus on:

Integrated Pest Management (IPM) Strategies: Developing and validating IPM programs that strategically incorporate this compound to minimize reliance on conventional pesticides. This could involve combining this compound-synergized insecticides with biological controls, cultural practices, and resistant crop varieties.

Resistance Management Programs: Designing rotation and mixture strategies for this compound-containing formulations with other insecticide classes to delay the development of resistance in pest populations. The documented success of this compound in synergizing acaricides against resistant tick strains underscores its potential in this area fishersci.se.

Environmental Impact Mitigation: Research into optimizing application timings and methods to maximize efficacy while minimizing off-target exposure and environmental persistence.

Innovations in Controlled-Release Formulations and Delivery Systems

Innovations in controlled-release formulations and delivery systems for this compound are crucial for enhancing its efficacy, extending its residual activity, and further reducing its environmental footprint. Current applications involve its use as an additive in formulations nih.gov.

Future research and development will explore:

Microencapsulation and Nanotechnology: Developing advanced encapsulation techniques (e.g., microcapsules, nanoparticles) to protect this compound from degradation, ensure a sustained release profile, and improve its targeting to pest habitats.

Smart Delivery Systems: Designing systems that respond to environmental cues (e.g., temperature, humidity, pH) to release this compound precisely when and where it is most needed, optimizing its effectiveness and minimizing waste.

Novel Application Methods: Investigating new ways to deliver this compound, such as through bait stations, systemic treatments in plants, or specialized drone-based applications, to improve coverage and reduce human exposure.

These innovations will contribute to more efficient and responsible use of this compound in pest control.

Q & A

Q. What experimental models are most suitable for evaluating Verbutin’s pharmacological activity?

Methodological Guidance: Begin with in vitro assays (e.g., receptor binding studies, enzyme inhibition assays) to identify molecular targets. For in vivo validation, use rodent models with disease-specific phenotypes (e.g., induced inflammation or tumor xenografts). Ensure dose ranges align with solubility and bioavailability data from prior pharmacokinetic studies .

Q. How should researchers design experiments to quantify this compound’s stability under varying physiological conditions?

Methodological Guidance: Use accelerated stability testing (e.g., HPLC or LC-MS) to assess degradation under controlled pH, temperature, and light exposure. Include negative controls (e.g., solvent-only samples) and validate results with triplicate measurements. For biological matrices, employ protein-binding assays to evaluate compound half-life in plasma .

Q. What analytical techniques are recommended for verifying this compound’s purity and structural integrity?

Methodological Guidance: Combine nuclear magnetic resonance (NMR) spectroscopy for structural confirmation with high-resolution mass spectrometry (HR-MS) for molecular weight validation. For purity, use chromatographic methods (e.g., HPLC with UV detection) and quantify impurities against standardized reference materials .

Advanced Research Questions

Q. How can contradictions between this compound’s in vitro efficacy and in vivo toxicity be systematically addressed?

Methodological Guidance: Conduct interspecies comparative pharmacokinetic modeling to identify metabolic disparities (e.g., cytochrome P450 activity differences). Pair this with transcriptomic profiling of target tissues to clarify off-target effects. Use meta-analysis frameworks to reconcile conflicting datasets, prioritizing studies with rigorous controls and sample sizes >50 .

Q. What statistical approaches optimize dose-response analysis in this compound’s preclinical toxicity studies?

Methodological Guidance: Apply nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. For skewed data, use non-parametric tests (e.g., Kruskal-Wallis) and adjust for multiple comparisons (e.g., Bonferroni correction). Include Bayesian hierarchical models to account for inter-animal variability in longitudinal studies .

Q. How can structure-activity relationship (SAR) studies improve this compound’s therapeutic index?

Methodological Guidance: Perform molecular docking simulations to predict binding affinities for target vs. off-target proteins. Synthesize analogs with systematic modifications (e.g., methyl groups, halogens) and test them in parallel using high-throughput screening. Prioritize compounds with >10-fold selectivity in in vitro assays and validate in ex vivo organoid models .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Methodological Guidance: Standardize synthetic protocols using quality-by-design (QbD) principles, documenting critical parameters (e.g., reaction temperature, catalyst concentration). Implement orthogonal purification methods (e.g., column chromatography followed by crystallization) and track impurities via mass balance analysis. Share raw spectral data in supplementary materials for peer validation .

Data Analysis and Interpretation

Q. How should researchers handle missing data points in this compound’s pharmacokinetic studies?

Methodological Guidance: Use multiple imputation techniques (e.g., MICE algorithm) for datasets with <10% missing values. For larger gaps, apply sensitivity analysis to assess robustness. Exclude outliers only if justified by Grubbs’ test or mechanistic rationale (e.g., instrument error logs) .

Q. What criteria define a statistically significant therapeutic effect in this compound trials?

Methodological Guidance: Predefine effect size thresholds (e.g., Cohen’s d >0.8) and power (>80%) during study design. For exploratory studies, use false discovery rate (FDR) correction. In confirmatory trials, adhere to pre-registered endpoints and report confidence intervals to avoid post hoc bias .

Ethical and Reproducibility Considerations

Q. How can open-science practices enhance this compound research transparency?

Methodological Guidance: Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo, Figshare) with detailed metadata. Publish negative results in preprint archives to combat publication bias. Use electronic lab notebooks (ELNs) for real-time protocol tracking and share step-by-step videos of complex assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.